molecular formula C7H5ClN4O2 B2924678 Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate CAS No. 76196-04-8

Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate

Cat. No.: B2924678
CAS No.: 76196-04-8
M. Wt: 212.59
InChI Key: KJMOKXCJHYOOCS-UHFFFAOYSA-N
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Description

Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyridazine family, known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-14-7(13)6-10-9-5-3-2-4(8)11-12(5)6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMOKXCJHYOOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chloropyridazine carboxylates in the presence of a base, followed by methylation . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

    Substitution reactions: The carboxylate group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out in solvents such as ethanol, DMF, or dichloromethane (DCM) at temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazolopyridazine derivative, while esterification would produce an esterified product.

Scientific Research Applications

Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate involves the inhibition of specific enzymes or proteins. For instance, it has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cancer cell signaling pathways . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases makes it a valuable compound in the development of multi-targeted therapies for cancer and other diseases.

Biological Activity

Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by its unique triazole and pyridazine moieties. The structural formula can be represented as follows:

C8H7ClN4O2\text{C}_8\text{H}_7\text{ClN}_4\text{O}_2

Structural Features

  • Triazole Ring : Contributes to the compound's biological activity by facilitating interactions with various biological targets.
  • Chloro Group : Enhances lipophilicity and may influence the compound's binding affinity.
  • Carboxylate Ester : Provides potential for metabolic transformations and influences solubility.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. In vitro analyses demonstrated effectiveness against a range of bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

Research has also explored the antifungal potential of this compound. Notably, it has shown efficacy against various fungal pathogens.

Fungal Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans1816
Aspergillus niger1432

The data suggest that this compound may be a promising candidate for antifungal therapy.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Hepatocellular Carcinoma

In a study conducted on hepatocellular carcinoma (HCC) cell lines:

  • Cell Lines Used : HepG2 and Huh7
  • IC50 Values : HepG2 (25 µM), Huh7 (30 µM)
  • Mechanism of Action : Induction of caspase-dependent apoptosis and inhibition of NF-kB signaling pathway.

This case study highlights the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Intercalation : Its planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Receptor Modulation : Potential interactions with various receptors could lead to altered cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic coupling of dichloropyridazine derivatives with tetrazoles, followed by thermal cyclization. For example, Huisgen et al. (1961) demonstrated that acylation of tetrazoles with chloroazines under reflux in ethanol (80°C, 12 hours) achieves cyclization. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 pyridazine:tetrazole) and inert atmospheres to prevent oxidation .
  • Data Contradictions : Variations in solvent polarity (DMF vs. THF) can alter reaction rates by 30–40%, as reported in Glang et al. (2008). Lower yields (<50%) in polar aprotic solvents suggest competing side reactions, necessitating TLC monitoring .

Q. How is crystallographic data for this compound refined, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL (via the SHELX suite) is widely used for refinement, leveraging least-squares minimization to model bond lengths and angles. For example, reports an R factor of 0.050 using SHELXL, with hydrogen bonds and π-π interactions critical for validating planar molecular geometry .
  • Best Practices : Use high-resolution data (>0.8 Å) and twinning detection algorithms in SHELXD to address crystal imperfections.

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the triazolopyridazine core?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons resonate at δ 7.8–8.2 ppm (pyridazine ring), while methyl ester groups appear at δ 3.9–4.1 ppm. Discrepancies in Cl-substituted analogs (e.g., : δ 7.5 ppm for chloromethyl derivatives) highlight electronic effects .
  • IR : Stretching frequencies for C=O (ester) at 1720–1740 cm⁻¹ and C–Cl at 550–600 cm⁻¹ .
    • Data Table :
Substituent¹H NMR (δ, ppm)IR C=O (cm⁻¹)
–Cl8.12 (s, 1H)1735
–OCH₃7.95 (s, 1H)1728

Advanced Research Questions

Q. How can molecular docking predict the biological activity of triazolopyridazine derivatives against targets like 14-α-demethylase?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking studies. achieved a binding affinity of −8.2 kcal/mol for triazolopyridazines with 14-α-demethylase (PDB: 3LD6), correlating with antifungal activity. Key interactions include H-bonds with Arg-96 and hydrophobic contacts with Phe-83 .
  • Validation : Cross-validate docking results with MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories.

Q. What strategies resolve contradictions in reported cytotoxic IC₅₀ values for triazolopyridazine analogs?

  • Analysis : Discrepancies arise from assay conditions (e.g., HepG2 vs. MCF-7 cell lines) and purity (>95% required). notes IC₅₀ values ranging from 12 µM (HepA) to 28 µM (HeLa), attributed to differential membrane permeability .
  • Mitigation : Standardize protocols using MTT assays with 48-hour exposure and 10% FBS-supplemented media.

Q. How does microwave-assisted synthesis improve efficiency in functionalizing the triazolopyridazine core?

  • Methodology : achieved 85% yield in 30 minutes for thiol-substituted analogs using microwave irradiation (150°C, DMF, Cs₂CO₃). Traditional thermal methods require 6–8 hours for comparable yields .
  • Optimization : DOE (Design of Experiments) reveals temperature (140–160°C) and solvent (DMF > DMSO) as critical factors.

Methodological Guidance

  • Synthetic Optimization : Use Response Surface Methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading.
  • Structural Validation : Pair SCXRD with DFT calculations (B3LYP/6-311+G(d,p)) to predict vibrational spectra and confirm experimental data .
  • Biological Assays : Prioritize high-content screening (HCS) for real-time cytotoxicity profiling, reducing false positives from static endpoint assays.

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